molecular formula C61H38N4O B15348603 Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone

Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone

Cat. No.: B15348603
M. Wt: 843.0 g/mol
InChI Key: IFDVQVBCIBAMQB-UHFFFAOYSA-N
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Description

Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone ( 1233215-35-4) is an organic compound with the molecular formula C₆₁H₃₈N₄O and a molecular weight of 842.98 g/mol . This compound is characterized as a yellow solid . Its key photophysical properties include a UV absorption maximum at 345 nm and a fluorescence (FL) emission peak at 475 nm when measured in toluene . These distinct optical characteristics are critical for its primary application as a dopant material in optoelectronic research and development . It is also identified as a potential electrolyte additive in other research contexts . Researchers value this high-purity (99%) bicarbazole derivative for advanced materials science applications . The compound should be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . Intended Use and Disclaimer: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C61H38N4O

Molecular Weight

843.0 g/mol

IUPAC Name

bis[4-(3-carbazol-9-ylcarbazol-9-yl)phenyl]methanone

InChI

InChI=1S/C61H38N4O/c66-61(39-25-29-41(30-26-39)62-57-23-11-5-17-49(57)51-37-43(33-35-59(51)62)64-53-19-7-1-13-45(53)46-14-2-8-20-54(46)64)40-27-31-42(32-28-40)63-58-24-12-6-18-50(58)52-38-44(34-36-60(52)63)65-55-21-9-3-15-47(55)48-16-4-10-22-56(48)65/h1-38H

InChI Key

IFDVQVBCIBAMQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=C(C=C7)C(=O)C8=CC=C(C=C8)N9C1=C(C=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C19

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Bicarbazole Unit: The initial step involves the synthesis of the bicarbazole moiety through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment to Phenyl Groups: The bicarbazole units are then attached to phenyl groups via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Methanone Core: Finally, the methanone core is introduced through a Friedel-Crafts acylation reaction, where the phenyl groups are acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce production costs.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich bicarbazole and phenyl rings allow electrophilic substitution at activated positions. Key reaction sites include:

  • Para positions of phenyl groups relative to the methanone oxygen

  • C3 and C6 positions of carbazole moieties

Reaction TypeReagents/ConditionsProductsApplications
BrominationBr₂ (1.2 eq), FeCl₃ catalyst, CH₂Cl₂, 0°C → RTMono-/di-brominated derivativesPrecursors for cross-coupling reactions
NitrationHNO₃/H₂SO₄ (1:3), 50°C, 4 hrNitro-substituted analogsIntermediate for amine-functionalized materials

Mechanistic Insight :

  • Bromination occurs preferentially at carbazole C3/C6 due to higher electron density from nitrogen lone pairs.

  • Nitration under moderate conditions avoids methanone keto-enol tautomerization interference.

Transition Metal-Catalyzed Cross-Coupling

The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig reactions:

Key Examples:

Structural Impact :

  • Coupling at brominated positions enhances planarization, reducing bandgap (ΔE_g = 0.3–0.5 eV) .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing methanone group activates phenyl rings for NAS with hard nucleophiles:

SubstrateNucleophileConditionsProducts
Fluorophenyl derivativeCs₂CO₃, DMSO, 120°CMethanone-linked carbazole dendrimersOLED host materials
Bromophenyl analogKOtBu, 18-crown-6, THFCyclized carbazole-fluorene hybridsRoom-temperature phosphorescence (RTP) emitters

Kinetic Data :

  • NAS proceeds with pseudo-first-order kinetics (k = 1.8 × 10⁻⁴ s⁻¹ at 120°C) .

Photophysical Reactions

The compound exhibits thermally activated delayed fluorescence (TADF) and exciplex formation :

Experimental Findings:

  • TADF Efficiency :

    • ΔE_ST = 0.12 eV (calculated via TD-DFT)

    • PLQY = 68% in doped films

  • Exciplex Formation :

    • With 1,3,5-tris(3-pyridylphenyl)benzene (TmPyPB):

      • λ_EL = 480 nm (CIE: 0.16, 0.22)

      • EQEmax = 8.3% in OLEDs

Mechanism :

  • Intramolecular charge transfer (ICT) between bicarbazole (donor) and methanone (acceptor) enables reverse intersystem crossing (RISC) .

Redox Reactions

Electrochemical studies reveal reversible oxidation behavior:

ElectrodeElectrolyteE_ox (V vs. Fc/Fc⁺)Applications
Glassy carbon0.1 M TBAPF₆/CH₃CN+0.98 (1st oxidation)p-type semiconductor design
Pt disk0.1 M TBABF₄/DCM+1.21 (2nd oxidation)Charge-transport layer optimization

Correlation with Structure :

  • Oxidation occurs at carbazole nitrogen centers, confirmed by in situ EPR .

Stability Under Reactive Conditions

The compound demonstrates robustness in:

  • Acidic Media : Stable in 1 M HCl/THF (24 hr, >95% recovery)

  • Thermal Stress : No decomposition below 300°C (TGA)

Scientific Research Applications

Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone exerts its effects involves interactions with molecular targets and pathways. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its mechanism may involve binding to specific proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares BPBCz with structurally or functionally analogous compounds:

Compound Name Donor/Acceptor Units Application Key Properties Synthesis Method Performance Metrics
BPBCz 3,9'-Bicarbazolyl (donor), Methanone (acceptor) Green PhOLED host High hole mobility, thermal stability, mixed-host compatibility Ullmann/Buchwald-Hartwig Enhanced device lifetime
Px2BP () Phenoxazine (donor), Benzophenone (acceptor) Green TADF emitter Small ΔEST (~0.1 eV), moderate PLQY (~60%) Cross-coupling EQE ~15% in OLEDs
CCX-II () 3,9'-Bicarbazolyl/tercarbazolyl (donor), Xanthenone (acceptor) Blue TADF emitter Small ΔEST (<0.2 eV), high S1 energy (~3.0 eV), parallel molecular orientation Multi-step coupling EQE 25.9%, CIE (0.15, 0.22)
DCS2PO () 3,9'-Bicarbazolyl (donor), Phosphine oxide (acceptor) Blue PhOLED host Solution-processable, dual donor-acceptor via silicon bridges Silicon-bridge coupling High electron injection, wide bandgap
Bis[4-(phenoxazin-10-yl)phenyl]methanone () Phenoxazine (donor), Methanone (acceptor) TADF/OLED host Moderate hole transport, air-sensitive synthesis Buchwald-Hartwig Limited thermal stability

Key Research Findings

BPBCz vs. Phenoxazine-Based Compounds (e.g., Px2BP)
  • Hole Transport: BPBCz’s bicarbazolyl donors provide superior hole mobility compared to phenoxazine-based Px2BP, which prioritizes triplet harvesting for TADF emission .
  • Device Lifetime : BPBCz-based mixed-host systems exhibit longer operational lifetimes due to reduced exciton quenching, whereas Px2BP’s emitter role limits its stability under high currents .
BPBCz vs. TADF Emitters (e.g., CCX-II)
  • Role in OLEDs : BPBCz functions as a host, while CCX-II is a blue TADF emitter. CCX-II achieves a record EQE of 25.9% by balancing small singlet-triplet energy splitting (ΔEST) and high oscillator strength (f), whereas BPBCz optimizes charge balance in emitting layers .
  • Thermal Stability: BPBCz’s rigid bicarbazolyl structure ensures higher thermal stability (Td > 400°C) compared to CCX-II’s xanthenone-based framework .
BPBCz vs. Phosphine Oxide Hosts (e.g., DCS2PO)
  • Charge Transport: DCS2PO combines bicarbazolyl donors with phosphine oxide acceptors, enabling balanced electron/hole transport. BPBCz, lacking strong electron-accepting groups, is more hole-dominant, making it suitable for green PhOLEDs requiring hole injection enhancement .
  • Processability : DCS2PO is solution-processable due to silicon bridges, whereas BPBCz typically requires vacuum deposition .
BPBCz vs. Carbazole Derivatives ()
  • Synthetic Complexity : BPBCz synthesis relies on Ullmann or Buchwald-Hartwig couplings, which are costlier than simpler carbazole derivatives (e.g., 9-(4-biphenyl)carbazole) but yield higher purity (99% vs. ~95%) .
  • Performance : BPBCz outperforms tert-butyl-substituted carbazole hosts (e.g., compound 20 in ) in thermal stability and device efficiency due to its extended π-conjugation .

Biological Activity

Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone, with CAS number 1233215-35-4, is a compound of significant interest in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This article reviews its biological activity, focusing on its potential applications and effects based on recent studies.

  • Molecular Formula : C61H38N4O
  • Molecular Weight : 843 g/mol
  • Purity : >99% (HPLC) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its application in OLED technology. However, emerging research suggests potential pharmacological properties that warrant further exploration.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For example, derivatives of bicarbazole have shown selective cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of critical cellular pathways associated with tumor growth.

CompoundCell LineGI50 (μM)Reference
Compound AMDA-MB-231 (Breast Cancer)15.1
Compound BPC-3 (Prostate Cancer)25.9
Compound CHeLa (Cervical Cancer)28.7

2. Antioxidant Properties

Research has suggested that bicarbazole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals and may protect cells from oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders.

3. Neuroprotective Effects

There is preliminary evidence indicating that this compound may exert neuroprotective effects. Compounds with similar structures have been shown to inhibit apoptosis in neuronal cells under stress conditions, suggesting a potential role in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of bicarbazole derivatives for their biological activities:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of various bicarbazole derivatives against multiple cancer cell lines using MTT assays. The results indicated significant activity against breast and prostate cancer cell lines, emphasizing the need for further investigation into their mechanisms of action .
  • Antioxidant Activity Assessment : Another research effort employed DPPH and ABTS assays to measure the radical scavenging abilities of bicarbazole derivatives. The findings suggested that these compounds could effectively reduce oxidative stress markers .

Q & A

Q. Critical Parameters Table :

ParameterOptimal RangeImpact on Yield
Temperature80–100°C (reflux)>80% yield
Catalyst Loading5–10 mol% Lewis acidPrevents side reactions
SolventDCM or tolueneSolubility control

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.91–7.52 ppm) and confirms connectivity between carbazole and methanone moieties .
  • HPLC-MS : Detects impurities (<1% purity threshold) using C18 columns with acetonitrile/water gradients .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H vibrations .

Advanced: How can researchers resolve contradictions in spectroscopic data caused by impurities or structural isomers?

Answer:
Contradictions often arise from:

  • Isomerization : Use 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers by cross-peak patterns .
  • Impurity Interference : Employ preparative HPLC with diode-array detection (DAD) to isolate pure fractions. Compare retention times and UV-Vis spectra against reference standards .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR assignments .

Advanced: What experimental designs are optimal for evaluating the environmental stability and degradation pathways of this compound?

Answer:
Adopt a tiered approach:

Laboratory Studies :

  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–11) at 25–50°C, monitoring degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254–365 nm) in environmental chambers, analyzing photoproducts using high-resolution MS .

Ecotoxicology :

  • Use Daphnia magna or algal bioassays to assess acute toxicity (LC50/EC50 values) under OECD guidelines .

Q. Degradation Pathways Table :

ConditionMajor PathwayHalf-Life (Days)
pH 7, 25°CHydrolysis (C=O cleavage)>30
UV ExposurePhotolytic ring-opening5–7

Advanced: How can computational methods complement experimental data in predicting the optoelectronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., ~3.2 eV for bicarbazole derivatives) and charge transport properties .
  • TD-DFT : Simulate UV-Vis spectra (λmax ~350 nm) and compare with experimental data to validate electronic transitions .
  • Molecular Dynamics : Model thin-film morphology for OLED applications, correlating with experimental XRD data .

Basic: What are the key challenges in achieving high purity (>99%) for this compound, and how are they addressed?

Answer:

  • Byproduct Formation : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted carbazole or ketone precursors .
  • Metal Traces : Chelating agents (e.g., EDTA) during workup reduce residual catalyst contamination .

Advanced: What strategies are effective in scaling up synthesis while maintaining reproducibility?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stirring rate) and identify critical quality attributes (CQAs) .

Q. DoE Example :

FactorLow LevelHigh LevelEffect on Yield
Temperature70°C90°C+15%
Stirring Rate200 rpm600 rpm+8%

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity of carbazole derivatives .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts reactions) before disposal .

Advanced: How do substituents on the carbazole rings influence the compound’s electronic properties?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents lower HOMO levels, enhancing electron transport in OLEDs .
  • Electron-Donating Groups (EDGs) : Methoxy groups increase π-conjugation, red-shifting absorption spectra .

Q. Substituent Effects Table :

SubstituentHOMO (eV)LUMO (eV)λmax (nm)
-NO₂-5.8-2.6380
-OCH₃-5.2-1.9420

Advanced: What comparative methodologies assess the compound’s performance in optoelectronic devices versus analogues?

Answer:

  • Device Fabrication : Compare hole mobility in organic field-effect transistors (OFETs) using space-charge-limited current (SCLC) measurements .
  • Accelerated Aging Tests : Expose OLED devices to 85°C/85% RH for 1000 hours, monitoring luminance decay vs. control compounds .

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